2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a bromine and fluorine-substituted phenyl ring, a piperidine ring, and a pyrimidine moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Bromofluorophenyl Intermediate: The initial step involves the bromination and fluorination of a phenyl ring to obtain 2-bromo-4-fluorophenyl.
Piperidine Introduction:
Pyrimidine Attachment: The final step involves the attachment of the pyrimidine moiety via an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ethanone group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one has several research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-fluorophenyl)acetonitrile: Similar in structure but lacks the piperidine and pyrimidine moieties.
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: Contains a cyclopropyl group instead of the piperidine and pyrimidine rings.
Uniqueness
The uniqueness of 2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications in research and industry.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O2/c19-16-10-15(20)5-4-14(16)9-17(24)23-8-1-3-13(11-23)12-25-18-21-6-2-7-22-18/h2,4-7,10,13H,1,3,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDUZCPNJZHLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)Br)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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